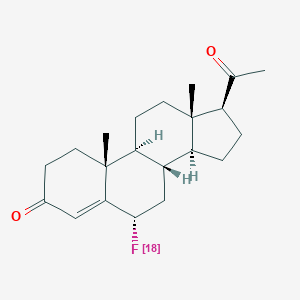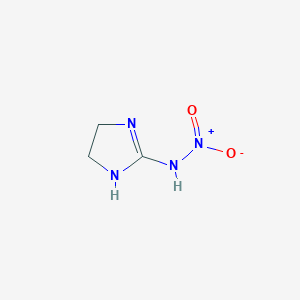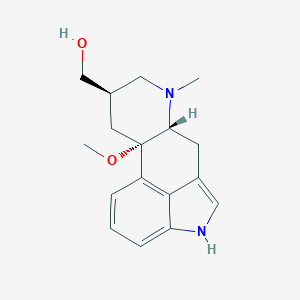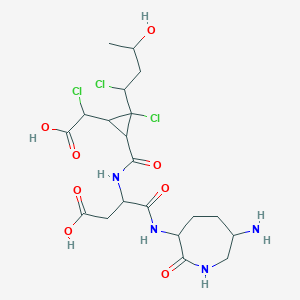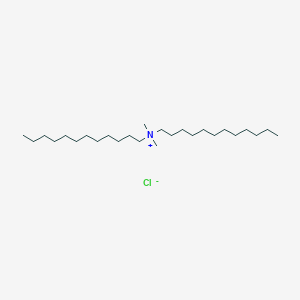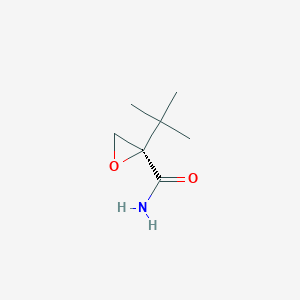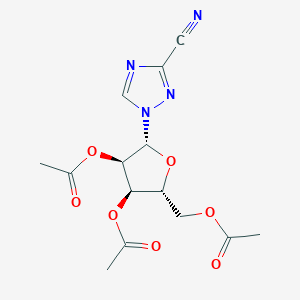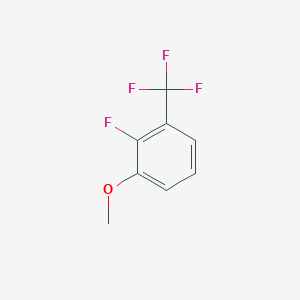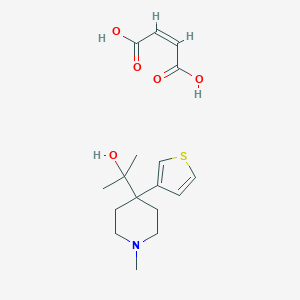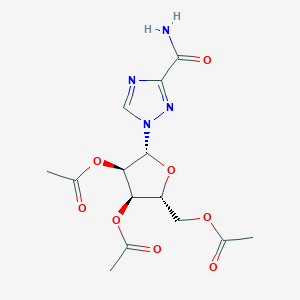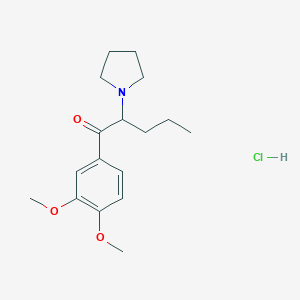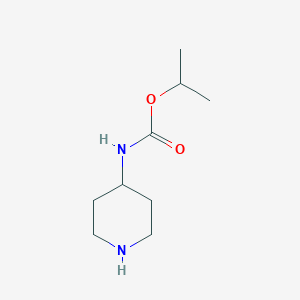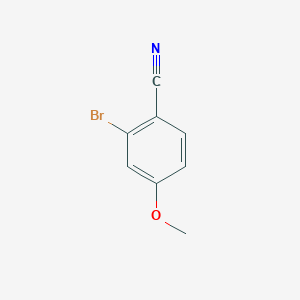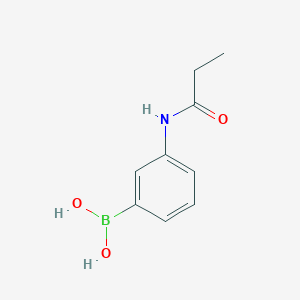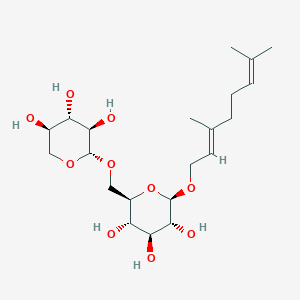
Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside
概要
説明
Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside is a geranyl glycoside compound isolated as an aroma precursor from tea leaves, specifically from the Camellia sinensis var. sinensis cv Shuixian used in oolong tea . This compound is significant due to its role in contributing to the aroma profile of tea, making it an important subject of study in the field of food chemistry and flavor science.
準備方法
Synthetic Routes and Reaction Conditions: The isolation of Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside from tea leaves involves a two-phase acid hydrolysis and/or enzymatic hydrolysis followed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analyses . The process typically includes:
Two-phase acid hydrolysis: This step helps in breaking down the complex glycosides into simpler forms.
Enzymatic hydrolysis: Enzymes are used to further hydrolyze the glycosides, making it easier to isolate the desired compound.
GC and GC-MS analyses: These techniques are employed to identify and quantify the compound.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the isolation techniques used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing the hydrolysis and purification processes to handle larger quantities of tea leaves.
化学反応の分析
Types of Reactions: Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: Both acid and enzymatic hydrolysis can break down the glycosidic bonds.
Oxidation: The geranyl group can be oxidized to form different oxidation products.
Substitution: The glycosidic bonds can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Acid Hydrolysis: Typically involves the use of hydrochloric acid or sulfuric acid.
Enzymatic Hydrolysis: Utilizes specific glycosidases that target the glycosidic bonds.
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed:
Hydrolysis Products: Simple sugars such as glucose and xylose, along with geraniol.
Oxidation Products: Various oxidized forms of geraniol.
科学的研究の応用
Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Studied for its role in the formation of aroma compounds in tea.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific medicinal applications are still under research.
Industry: Used in the flavor and fragrance industry to enhance the aroma profiles of food and beverages.
作用機序
The mechanism of action of Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside involves its hydrolysis to release geraniol, a compound known for its pleasant aroma. The hydrolysis can be catalyzed by enzymes such as glycosidases, which cleave the glycosidic bonds. The released geraniol then contributes to the aroma profile of the tea. The molecular targets and pathways involved in this process are primarily related to the enzymatic activity on the glycosidic bonds .
類似化合物との比較
Geranyl 6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside:
Primeverosides of cis-linalool 3,6-oxide, linalool, and geraniol: These compounds are also glycosidic aroma precursors found in tea leaves.
Uniqueness: Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and its role in the aroma profile of oolong tea. Its isolation and identification have provided insights into the complex chemistry of tea aroma and the enzymatic processes involved in flavor formation.
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7+/t13-,14-,15+,16-,17+,18-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGFOTASSBZIBZ-QLPUMLPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313997 | |
| Record name | Geranyl β-primeveroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150995-11-2 | |
| Record name | Geranyl β-primeveroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150995-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl 6-O-xylopyranosyl-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150995112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranyl β-primeveroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


